molecular formula C19H21ClN2O3 B269266 N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide

N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide

Cat. No. B269266
M. Wt: 360.8 g/mol
InChI Key: DLBLITAPQYROKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide, also known as BACE1 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential therapeutic applications in treating Alzheimer's disease, a neurodegenerative disorder that affects millions of people worldwide.

Mechanism of Action

N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide works by inhibiting the activity of N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide, an enzyme that is responsible for cleaving the amyloid precursor protein (APP) to produce Aβ peptides. By inhibiting N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide, N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide prevents the formation of Aβ peptides, which in turn reduces the formation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide has been shown to effectively reduce the production of Aβ peptides in vitro and in vivo. In addition, studies have shown that N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide has good brain penetration and is well-tolerated in animal models. However, further studies are needed to determine the long-term safety and efficacy of this compound in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide in lab experiments is its specificity for N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide. This compound has been shown to selectively inhibit N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide without affecting other enzymes in the brain. However, one of the limitations of using N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide in lab experiments is its relatively low potency compared to other N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide inhibitors. This may limit its efficacy in treating Alzheimer's disease.

Future Directions

There are several future directions for the research and development of N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide. One direction is to optimize the synthesis method to improve the potency and selectivity of the compound. Another direction is to conduct further studies to determine the long-term safety and efficacy of this compound in humans. In addition, there is a need to develop more potent and selective N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide inhibitors to effectively treat Alzheimer's disease. Finally, there is a need to explore the potential therapeutic applications of N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide in other neurodegenerative disorders.

Synthesis Methods

The synthesis of N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide involves several steps. The first step involves the reaction of 2-chloro-5-nitrobenzoic acid with butyryl chloride in the presence of a base to form 2-chloro-5-nitrobenzoyl butyrate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium dithionite. The resulting amine is then coupled with 2-ethoxybenzoic acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide.

Scientific Research Applications

N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide has been extensively studied for its potential therapeutic applications in treating Alzheimer's disease. Alzheimer's disease is characterized by the accumulation of amyloid beta (Aβ) peptides in the brain, which leads to the formation of plaques and the death of brain cells. N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide, also known as β-secretase, is an enzyme that plays a critical role in the production of Aβ peptides. By inhibiting N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide, N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide has the potential to prevent the formation of Aβ peptides and thereby slow down the progression of Alzheimer's disease.

properties

Product Name

N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide

Molecular Formula

C19H21ClN2O3

Molecular Weight

360.8 g/mol

IUPAC Name

N-[5-(butanoylamino)-2-chlorophenyl]-2-ethoxybenzamide

InChI

InChI=1S/C19H21ClN2O3/c1-3-7-18(23)21-13-10-11-15(20)16(12-13)22-19(24)14-8-5-6-9-17(14)25-4-2/h5-6,8-12H,3-4,7H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

DLBLITAPQYROKA-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OCC

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.